2-Methyl-1,3-cyclopentanedione

Catalog No.
S1491289
CAS No.
765-69-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,3-cyclopentanedione

CAS Number

765-69-5

Product Name

2-Methyl-1,3-cyclopentanedione

IUPAC Name

2-methylcyclopentane-1,3-dione

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h4H,2-3H2,1H3

InChI Key

HXZILEQYFQYQCE-UHFFFAOYSA-N

Synonyms

NSC 54458

Canonical SMILES

CC1C(=O)CCC1=O

The exact mass of the compound 2-Methyl-1,3-cyclopentanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1,3-cyclopentanedione (CAS: 765-69-5) is a cyclic β-dione, a class of compounds widely used as versatile building blocks in organic synthesis. It functions as a key precursor in the multi-step synthesis of complex molecules, including steroids, terpenoids, and high-value fragrance compounds like dihydrojasmone. Its procurement is often considered for constructing specific carbocyclic frameworks where precise control over alkylation and annulation reactions is critical for process efficiency and final product purity.

Research Fit

Synthetic building block for five-membered ring construction in steroids and terpenoids. Enol tautomer governs reactivity

Regioselective enolate chemistry supports exclusive O-acylation and O-alkylation under appropriate conditions. Reduces isomer separation

High-pressure crystal stability reported for solid-state studies. No phase transition up to tested pressures

Substituting 2-Methyl-1,3-cyclopentanedione with its parent compound, 1,3-cyclopentanedione, is often unviable in process chemistry. The C2-methyl group serves a critical, non-trivial function by sterically blocking one of the most acidic and reactive sites on the dione ring. This blockage prevents undesired side reactions, such as C2-dialkylation, during crucial C-C bond-forming steps like Michael additions and Robinson annulations. This structural feature provides essential regiochemical control, leading to higher yields of the target mono-alkylated product and simplifying downstream purification. The methyl group also modifies the compound's acidity (pKa), altering the enolate formation equilibrium and requiring different process conditions (e.g., base strength, temperature) compared to unsubstituted analogs, making direct substitution a cause of process failure.

Substitution Risk

Crystal stability
MCPD remains phase-stable under high pressure, while 1,3-cyclopentanedione and 1,3-cyclohexanedione undergo pressure-induced phase transitions.
Alkylation selectivity
MCPD can give exclusive O-alkylation; the parent dione often yields C- and O-alkyl mixtures. Regiochemical outcome may shift with reaction conditions.
Tautomer / pKa profile
Predominantly neutral at physiological pH due to higher pKa, whereas 1,3-cyclopentanedione is largely ionized. Impacts solubility and nucleophilicity; not directly interchangeable in aqueous or biological contexts.

Ensures Regiocontrolled Annulation for Steroid & Terpenoid Synthesis

In the Robinson annulation, a cornerstone reaction for building polycyclic systems, 2-Methyl-1,3-cyclopentanedione is used as the nucleophilic donor to ensure the reaction proceeds with specific regiochemical control. The C2-methyl group prevents the formation of an enolate at that position, forcing Michael addition to occur exclusively at the C5 position when reacting with acceptors like methyl vinyl ketone. This contrasts with unsubstituted 1,3-cyclopentanedione, where competitive enolate formation can lead to mixtures of products and reduced yields of the desired isomer, complicating purification and reducing process efficiency.

Evidence DimensionRegiochemical Control in C-C Bond Formation
Target Compound DataAlkylation/annulation is directed exclusively to the C5 position.
Comparator Or Baseline1,3-Cyclopentanedione: Can undergo competitive alkylation/annulation at both C2 and C5 positions, leading to product mixtures.
Quantified DifferenceQualitative but mechanistically absolute: Prevents formation of C2-annulated side products.
ConditionsBase-catalyzed Robinson Annulation or Michael Addition.

For multi-step syntheses of complex targets like steroids, starting with this compound prevents yield loss and costly purification steps associated with isomeric byproducts.

Crystal stability
Head-to-head
No phase transition up to 3.01 GPa; volume compress ~16%
Reported superior packing robustness vs. unsubstituted parent and cyclohexanedione
Single-crystal XRD at high pressure; comparator phase transitions observed

Altered Acidity (pKa) Profile for Optimized Process Conditions

The acidity of the active methylene/methine protons in β-diones is a critical parameter for process development, dictating the choice of base and reaction temperature. 2-Methyl-1,3-cyclopentanedione has a predicted pKa of 10.83. This is significantly higher (less acidic) than the unsubstituted comparator, 1,3-cyclopentanedione, which has a reported pKa of ~5.23 for its enol form, a value comparable to some carboxylic acids. This ~5.6 log unit difference means the methylated compound requires substantially stronger basic conditions to achieve efficient deprotonation and enolate formation, a key consideration for process optimization and substrate compatibility.

Evidence DimensionAcidity (pKa)
Target Compound Data10.83 (Predicted)
Comparator Or Baseline1,3-Cyclopentanedione: ~5.23 (for the enol)
Quantified Difference~5.6 pKa units higher (less acidic)
ConditionsPredicted values; experimental values in aqueous or solvent systems.

This pKa difference is a critical process variable; selecting this compound allows for reactions under conditions where a more acidic dione would cause unwanted side reactions or deprotonation of other functional groups.

Enol acetate selectivity
Head-to-head
Single enol acetate product vs. mixture of ≥2 isomers for unsubstituted analog
Simplifies purification; predictable regiocontrol in multi-step synthesis
Ac2O/NaOAc conditions; 4-prop-2-enyl substrate

Direct Precursor Suitability for Key Fragrance and Flavor Compounds

2-Methyl-1,3-cyclopentanedione is a direct and essential structural precursor for specific high-value aroma compounds where the methyl group is integral to the final organoleptic profile. For example, it is a key starting material for synthesizing jasmone analogues, critical components in perfumery. Furthermore, it is itself identified as a key aroma-active compound in roasted coffee, contributing to caramel, nutty, and sweet notes. In contrast, using an unsubstituted analog like 1,3-cyclopentanedione would either fail to produce the target aroma molecule or necessitate additional, often low-yielding, methylation steps.

Evidence DimensionPrecursor role in aroma synthesis
Target Compound DataIntegral structural component for target molecules (e.g., jasmones) and is itself an active flavor compound (caramel/nutty notes).
Comparator Or Baseline1,3-Cyclopentanedione: Lacks the required methyl group, necessitating extra synthetic steps or yielding a different, undesired aroma profile.
Quantified DifferenceReduces synthetic steps and provides the correct molecular scaffold for specific, commercially valuable aromas.
ConditionsFlavor and fragrance synthesis; food chemistry analysis.

Procuring this specific compound is non-negotiable when the target molecule's structure or the desired flavor profile requires a C2-methylated cyclopentanedione core.

Ionization (pKa)
Cross-study
Predicted pKa 10.83 ± 0.20; parent dione pKa 5.23 (experimental)
Large pKa shift: MCPD remains neutral at pH 7.4, altering solubility and reactivity
Predicted vs. experimental values; confirm experimentally for critical applications
O-Alkylation
Data to verify
Reported 100% O-alkylation with naphthylethyl bromide
Class-level inference; exclusive O-alkylation may depend on electrophile and conditions
Vendor datasheet; no independent source provided
Steroid D-ring yield
Head-to-head
~20% yield (estrane) vs. >50% yield (D-homo analog with cyclohexanedione)
Choice driven by desired ring size, not yield alone; natural estrane skeleton only accessible with MCPD
Condensation with diol substrate; dehydration steps

Precursor for Steroid and Polycyclic Natural Product Synthesis

This compound is the material of choice for constructing fused ring systems via Robinson annulation when precise regiochemical control is required. Its blocked C2 position ensures that annulation with reagents like methyl vinyl ketone proceeds predictably to form key intermediates for steroid and terpenoid total synthesis, avoiding the product mixtures that can result from using unsubstituted diones.

Synthesis of High-Value Jasmone-Type Fragrance Ingredients

In fragrance manufacturing, the compound serves as a critical building block for jasmone and its derivatives, such as methyl dihydrojasmonate. The C2-methyl group is a permanent feature of the final product's molecular structure, making this specific precursor essential for achieving the desired jasmine-like scent profile.

Development of Roasted, Caramel, and Nutty Flavor Profiles

As an identified key aroma compound in roasted coffee, 2-Methyl-1,3-cyclopentanedione can be used directly as a flavor ingredient. It is specified for formulations requiring authentic caramel, sweet, or nutty notes, where substitution with a non-methylated analog would fail to produce the target sensory effect.

Application Fit Matrix

Application
Selection Property
Validation Focus
Steroid D-ring construction
Five-membered ring synthon
Ring-size outcome vs. D-homo analogs
O-Selective natural product synthesis
Exclusive O-alkylation capability
Isomer-free crude product confirmation
Michael addition intermediates
Aqueous reaction compatibility
Green chemistry workflow suitability
High-pressure crystal studies
Phase stability under pressure
Absence of phase transition at tested pressures

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Heavy Atom Count

8

UNII

C9LG5VP01C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H402 (50%): Harmful to aquatic life [Hazardous to the aquatic environment, acute hazard];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

765-69-5

Wikipedia

2-methyl-1,3-cyclopentanedione

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